molecular formula C9H18N2O B13513015 3-(Piperidin-2-yl)morpholine

3-(Piperidin-2-yl)morpholine

Cat. No.: B13513015
M. Wt: 170.25 g/mol
InChI Key: HOWUNEUQMIUEOR-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-2-yl)morpholine typically involves the reaction of piperidine with morpholine under specific conditions. One common method includes the use of a platinum catalyst to facilitate the reaction, ensuring high selectivity and yield . The reaction conditions often involve moderate temperatures and pressures to optimize the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further streamline the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

3-(Piperidin-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)morpholine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness of 3-(Piperidin-2-yl)morpholine: The combination of piperidine and morpholine rings in this compound provides a unique structural framework that enhances its chemical reactivity and biological activity. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-piperidin-2-ylmorpholine

InChI

InChI=1S/C9H18N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h8-11H,1-7H2

InChI Key

HOWUNEUQMIUEOR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2COCCN2

Origin of Product

United States

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